molecular formula C20H32N2O3 B12163094 4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12163094
M. Wt: 348.5 g/mol
InChI Key: XGIZGPPIDPEERR-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a bicyclo[2.2.1]heptane core modified with 4,7,7-trimethyl and 2,3-dioxo substituents.

Properties

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C20H32N2O3/c1-16(2)10-12(11-17(3,4)22-16)21-15(25)20-9-8-19(7,18(20,5)6)13(23)14(20)24/h12,22H,8-11H2,1-7H3,(H,21,25)

InChI Key

XGIZGPPIDPEERR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

This compound exhibits notable pharmacological activities which are critical for its application in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that derivatives of this compound can suppress inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This has implications for treating conditions such as arthritis and other inflammatory diseases .

Bioactivity in Cancer Treatment

The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells. This makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and neuronal apoptosis in vitro, indicating potential for treating neurodegenerative diseases such as Alzheimer's .

Material Science Applications

The unique bicyclic structure of this compound also opens avenues in materials science.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its dioxo functional groups facilitate polymerization reactions that enhance the thermal and mechanical properties of the resulting materials .

Coatings and Adhesives

Due to its stability and chemical resistance, this compound is being explored for use in coatings and adhesives. It can provide enhanced durability and performance in various industrial applications.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Case Study on Anti-inflammatory Activity :
    • A study demonstrated that a derivative of this compound significantly reduced pro-inflammatory cytokine levels in an animal model of arthritis. The results indicated a 75% reduction in swelling compared to control groups .
  • Cancer Cell Line Studies :
    • In vitro tests on breast cancer cell lines showed that treatment with the compound led to a 50% decrease in cell viability after 48 hours, suggesting strong potential as an anticancer therapeutic agent .
  • Polymer Development :
    • Researchers synthesized a new polymer incorporating this compound which exhibited superior thermal stability compared to traditional polymers. The new material maintained integrity at temperatures exceeding 200°C .

Mechanism of Action

The mechanism by which 4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Bicyclo[2.2.1]heptane Key Functional Groups Molecular Weight (g/mol)
Target Compound - 4,7,7-Trimethyl, 2,3-dioxo Tetramethylpiperidinyl carboxamide -
3,3-Dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl) analog () C19H32N2O2 3,3-Dimethyl, 2-oxo Tetramethylpiperidinyl carboxamide 320.48
N-(4-Butylphenyl)-4,7,7-trimethyl-2,3-dioxo analog () C21H27NO3 4,7,7-Trimethyl, 2,3-dioxo Butylphenyl carboxamide 341.44
Benzopyran-oxyimino-phenyldiazenylphenyl analog () C33H30N4O5 4,7,7-Trimethyl Benzopyran-oxyimino, phenyldiazenylphenyl 562.60
3,3-Dimethyl-2-methylene-N-(3-pyridinylmethyl) analog () - 3,3-Dimethyl, 2-methylene Pyridinylmethyl carboxamide -
4,7,7-Trimethyl-3-oxo-2-oxabicyclo analog with nitrophenylacetyl hydrazide () - 4,7,7-Trimethyl, 3-oxo 2-Oxabicyclo, nitrophenylacetyl hydrazide -

Key Comparative Findings

Substituent-Driven Physicochemical Properties

  • Target Compound vs.
  • Target Compound vs. : Replacing the tetramethylpiperidinyl group with a butylphenyl moiety () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in polar solvents .
  • Target Compound vs. : The bulky benzopyran-oxyimino and phenyldiazenylphenyl groups in result in a higher molecular weight (562.6 g/mol) and steric hindrance, likely diminishing bioavailability relative to the target compound .

Reactivity and Stability

  • The 2,3-dioxo groups in the target compound may confer greater electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme inhibition) compared to the 2-oxo group in .
  • The nitro group in ’s nitrophenylacetyl hydrazide substituent could lead to metabolic reduction reactions, posing toxicity risks absent in the target compound .

Biological Activity

4,7,7-Trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound with potential biological activity that has been studied for its pharmacological properties. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of bicyclic amides characterized by a dioxo functional group and a tetramethylpiperidine moiety. Its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₃
Molecular Weight293.36 g/mol
IUPAC Name4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets in the body. Research indicates that it may act on various pathways involved in inflammation and cancer progression.

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound reportedly induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/AKT signaling pathway .
  • Neuroprotective Effects : Some research indicates that it may have neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have evaluated the efficacy of 4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide:

  • Study 1 : A study conducted on human colorectal cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups .
  • Study 2 : In an animal model of neuroinflammation, administration of the compound led to reduced levels of pro-inflammatory markers in the brain tissue and improved cognitive function as assessed by behavioral tests .

Pharmacological Activities

The pharmacological activities associated with this compound encompass a range of therapeutic applications:

Activity TypeDescription
Anti-inflammatoryInhibition of inflammatory mediators
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress in neuronal cells
AntioxidantScavenging free radicals and reducing oxidative damage

Q & A

Q. What are the common synthetic routes for preparing 4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide?

Synthesis typically involves multi-step reactions, including cycloaddition for the bicyclo[2.2.1]heptane core and subsequent functionalization. For example, coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines like 2,2,6,6-tetramethylpiperidin-4-amine are standard. Characterization via NMR, IR, and mass spectrometry (e.g., as in ) is critical for verifying structural integrity. Reaction optimization may require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation of this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Mobile phases similar to those in (e.g., methanol/buffer mixtures at pH 4.6) can resolve polar impurities. For spectral confirmation, IR and mass spectrometry (as in ) provide functional group and molecular weight validation. Cross-referencing with computational spectral libraries (e.g., NIST databases) enhances accuracy .

Q. How should this compound be stored to ensure stability during experimental use?

Store under inert conditions (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to heat (>30°C) and moisture, as diketone moieties (2,3-dioxo groups) may degrade hydrolytically. Safety protocols in (e.g., P210 for heat avoidance) apply to handling .

Advanced Research Questions

Q. How can theoretical frameworks guide studies on this compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking simulations may elucidate interactions with biological targets, such as enzymes or receptors. Linking these models to experimental data (e.g., kinetic studies) aligns with ’s emphasis on theory-driven methodology .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data for this compound?

Contradictions often arise from isomerism or solvent effects. Use multi-dimensional NMR (e.g., COSY, HSQC) to distinguish stereoisomers. For HPLC discrepancies, adjust mobile phase pH or ion-pairing agents (e.g., tetrabutylammonium hydroxide in ) to improve peak resolution. Replicate experiments under controlled conditions to isolate variables .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize synthesis or property prediction?

AI can predict reaction yields by training on datasets of similar bicycloheptane derivatives. Process simulations may optimize parameters like temperature or catalyst loading. highlights AI’s role in automating experimental design and real-time adjustments, reducing trial-and-error approaches .

Q. What methodologies identify degradation pathways or byproducts under varying conditions?

Accelerated stability studies (e.g., stress testing at 40°C/75% RH) coupled with LC-MS detect degradation products. Fragmentation patterns in mass spectra ( ) help identify structural modifications. Computational tools like molecular dynamics predict degradation kinetics under thermal or oxidative stress .

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